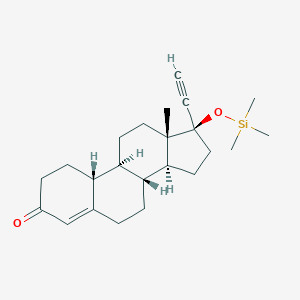

17-O-Trimethylsilyl Norethindrone

説明

Significance of Silylation in Organic Synthesis and Analytical Chemistry

Silylation is a chemical reaction that introduces a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group, into a molecule. fiveable.me This process is of paramount importance in both organic synthesis and analytical chemistry for several reasons:

Protection of Functional Groups: In multi-step organic syntheses, it is often necessary to protect reactive functional groups, such as hydroxyl (-OH) and amino (-NH2) groups, to prevent them from undergoing unwanted reactions. fiveable.mecfsilicones.com Silylation converts these reactive groups into more stable silyl ethers or silyl amines, which are resilient to many reaction conditions. wikipedia.org This protection allows chemists to perform reactions at other sites of the molecule with greater control and efficiency. cfsilicones.com Once the desired transformation is complete, the silyl protecting group can be easily removed to regenerate the original functional group. fiveable.me

Enhanced Volatility for Gas Chromatography (GC): Many organic compounds, including steroids, are not volatile enough for analysis by gas chromatography. cfsilicones.com Silylation increases the volatility of these compounds by replacing polar hydrogen-bonding groups with non-polar silyl groups. fiveable.me This derivatization makes them suitable for GC analysis, allowing for their separation and quantification. cfsilicones.com

Improved Stability and Reaction Yields: Silylation can enhance the thermal stability of compounds, protecting them from degradation at the high temperatures often used in GC. cfsilicones.com In organic synthesis, the use of silyl protecting groups can significantly improve reaction yields by preventing side reactions. cfsilicones.com

Favorable Mass Spectrometric Fragmentation: In mass spectrometry (MS), silyl derivatives often produce more informative fragmentation patterns compared to their underivatized counterparts. wikipedia.org This aids in the structural elucidation of unknown compounds and allows for more sensitive and specific detection in techniques like selected ion monitoring. wikipedia.org

The mechanism of silylation typically involves a nucleophilic attack by the hydroxyl or amino group on the silicon atom of a silylating agent, such as trimethylsilyl chloride (TMS-Cl) or N,O-bis(trimethylsilyl)acetamide (BSA). cfsilicones.comwikipedia.org The choice of silylating agent and reaction conditions can be tailored to achieve the desired level of reactivity and selectivity. numberanalytics.com

Overview of Steroid Derivatization Strategies for Research Purposes

The analysis of steroids in biological and environmental samples presents significant challenges due to their low concentrations and, in some cases, poor ionization efficiency in mass spectrometry. nih.govresearchgate.net Chemical derivatization is a powerful tool used to overcome these limitations and enhance the analytical performance of methods for steroid determination. researchgate.net

Several derivatization strategies are employed for steroids, each targeting specific functional groups and analytical techniques:

Silylation: As previously discussed, silylation is a widely used technique, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). fu-berlin.de The formation of trimethylsilyl (TMS) ethers from hydroxyl groups is a common approach. mdpi.comnih.gov For steroids containing both hydroxyl and keto groups, a two-step derivatization protocol can be used, first converting the keto groups to methoxime (MO) derivatives, followed by silylation of the hydroxyl groups to form MO-TMS derivatives. nih.gov This approach prevents the formation of enol-TMS ethers from the keto groups. nih.gov

Acylation: This strategy involves the introduction of an acyl group, such as an acetyl or trifluoroacetyl (TFA) group. For instance, trifluoroacetic anhydride (B1165640) can be used for the direct deconjugation and derivatization of sterol sulfates to form TFA derivatives. mdpi.com

Dansylation: Dansyl chloride is used to derivatize steroid hormones containing phenolic hydroxyl groups, significantly enhancing their detection by liquid chromatography-mass spectrometry (LC-MS). nih.gov

Hydroxylamine Derivatization: Hydroxylamine can be used to derivatize steroids containing keto groups, improving their chromatographic separation and ionization efficiency in LC-MS analysis. nih.gov

Picolinoyl Ester Formation: The formation of picolinoyl derivatives from steroids has been shown to provide a significant increase in the electrospray ionization (ESI) response in LC-MS, leading to more sensitive and selective analysis. researchgate.net

These derivatization strategies can be applied individually or in parallel to achieve broad coverage of different classes of steroids in a single analysis. nih.gov The choice of derivatization method depends on the specific steroids of interest, the analytical platform being used, and the goals of the research.

17-O-Trimethylsilyl Norethindrone (B1679910)

Chemical Identity and Properties

| Property | Value |

| Systematic Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

| Alternative Name | (17α)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one |

| CAS Number | 28426-43-9 synthinkchemicals.com |

| Molecular Formula | C₂₃H₃₄O₂Si synthinkchemicals.com |

| Molecular Weight | 370.6 g/mol synthinkchemicals.com |

This table was generated based on data from SynThink. synthinkchemicals.com

Parent Compound: Norethindrone

Norethindrone, also known as norethisterone, is a synthetic progestational hormone. nih.gov It is structurally derived from testosterone, with an ethynyl (B1212043) group at the 17α position and the removal of the methyl group at C-19 (hence the "nor" prefix). nih.govgoogle.com

| Property | Value |

| Chemical Formula | C₂₀H₂₆O₂ nih.gov |

| Molecular Weight | 298.4 g/mol nih.gov |

| CAS Number | 68-22-4 nist.gov |

| Systematic Name | (17α)-17-Hydroxy-19-norpregn-4-en-20-yn-3-one nist.gov |

This table was generated based on data from PubChem and the National Institute of Standards and Technology. nih.govnist.gov

The Silylated Derivative

17-O-Trimethylsilyl Norethindrone is the product of the silylation of the 17-hydroxyl group of norethindrone with a trimethylsilyl group. This modification is significant for analytical purposes, particularly in the context of gas chromatography and mass spectrometry. The introduction of the bulky, non-polar trimethylsilyl group increases the volatility and thermal stability of the norethindrone molecule, making it more amenable to GC analysis. wikipedia.orgfu-berlin.de Furthermore, the silyl ether derivative often yields characteristic fragmentation patterns in mass spectrometry, which can aid in its identification and quantification. wikipedia.orgnih.gov

The formation of such derivatives is a common strategy in steroid analysis to improve the chromatographic and mass spectrometric properties of the analytes. fu-berlin.de For instance, the conversion of highly hindered hydroxyl groups in steroids to their trimethylsilyl ethers can be achieved using potent silylating agents like N-trimethylsilylimidazole. tandfonline.comcapes.gov.br This allows for the comprehensive analysis of steroid profiles in various biological matrices.

Structure

3D Structure

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZECAWNJNIQRQF-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563132 | |

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28426-43-9 | |

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 17 O Trimethylsilyl Norethindrone

Formation of O-Trimethylsilyl Ethers from Steroidal Alcohols

The introduction of a trimethylsilyl (B98337) (TMS) group onto the tertiary alcohol at the C17 position of norethindrone (B1679910) is a key transformation that facilitates further synthetic manipulations. This process involves the conversion of the hydroxyl group into a trimethylsilyl ether, a functional group that is generally more volatile, less polar, and more thermally stable than the parent alcohol. registech.com

Reagents and Optimized Reaction Conditions for 17-O-Silylation of Norethindrone

The silylation of the 17-hydroxyl group of norethindrone can be achieved using a variety of silylating agents. The choice of reagent is often dictated by the desired reactivity and the specific reaction conditions. Common reagents for this transformation include trimethylsilyl chloride (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). wikipedia.orgsigmaaldrich.com The reaction is typically carried out in the presence of a base to neutralize the acidic byproducts. wikipedia.org For steroidal substrates like norethindrone, aprotic solvents such as dimethylformamide (DMF) are often employed to ensure solubility. thomassci.com To enhance the rate of silylation, especially for hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) can be added to the silylating agent, for instance, in a mixture of BSTFA and TMCS. thermofisher.com

Table 1: Reagents and Conditions for Silylation of Norethindrone

| Reagent | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Triethylamine (NEt₃) or Pyridine | Dimethylformamide (DMF) | Common and cost-effective; requires a base to scavenge HCl byproduct. wikipedia.orgthomassci.com |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | None typically required | Acetonitrile or DMF | Produces a neutral acetamide (B32628) byproduct. wikipedia.org |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | TMCS (optional) | Various aprotic solvents | Produces a highly volatile byproduct, simplifying purification. sigmaaldrich.com |

| BSTFA + TMCS | TMCS (catalyst) | Pyridine | A stronger silylating mixture suitable for hindered hydroxyl groups. registech.comthermofisher.com |

Influence of Steric and Electronic Factors on Silylation Efficiency

The efficiency of the silylation of norethindrone is significantly influenced by both steric and electronic factors. The tertiary hydroxyl group at the C17 position of the steroid nucleus is sterically hindered, which can slow down the reaction rate compared to less hindered primary or secondary alcohols. wikipedia.org The choice of a less bulky silylating agent, such as a trimethylsilyl group, is often preferred over bulkier alternatives like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups to overcome this steric hindrance. wikipedia.orgtcichemicals.com

Electronically, the reactivity of the silylating agent can be modulated. In acidic conditions, electron-withdrawing substituents on the silicon atom tend to decrease the reactivity of the silylating agent. wikipedia.org Conversely, in basic conditions, electron-donating groups on the silicon atom can decrease the reaction rate. wikipedia.org For the silylation of norethindrone, which is typically performed under neutral or basic conditions, the electrophilicity of the silicon atom in the silylating agent is a key factor.

By-product Management and Purification Strategies in Silylation Reactions

The silylation reaction generates byproducts that must be effectively managed and removed to obtain pure 17-O-trimethylsilyl norethindrone. When using silyl (B83357) halides like TMSCl with a base such as triethylamine, a salt (triethylammonium chloride) is formed, which typically precipitates and can be removed by filtration. wikipedia.org The use of silyl amides like BSA or MSTFA offers an advantage in this regard. BSA produces acetamide as a byproduct, while MSTFA generates N-methyltrifluoroacetamide. wikipedia.orgsigmaaldrich.com The latter is particularly advantageous due to its high volatility, which allows for its easy removal along with the solvent during workup. sigmaaldrich.com

Following the reaction, purification is typically achieved through an aqueous workup to remove any water-soluble byproducts and excess reagents. Further purification can be accomplished using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to isolate the desired silylated product from any remaining impurities. researchgate.net

This compound as a Key Synthetic Intermediate

The formation of this compound is not an end in itself but rather a strategic step in the synthesis of more complex norethindrone derivatives. The trimethylsilyl ether acts as a temporary protecting group, masking the reactivity of the 17-hydroxyl group while chemical transformations are carried out on other parts of the molecule.

Strategic Application as a Protecting Group in Multi-Step Steroid Synthesis

Silyl ethers are widely employed as protecting groups in organic synthesis due to their ease of formation and cleavage under specific conditions. tcichemicals.com The trimethylsilyl (TMS) group is particularly useful as a short-term protecting group for hydroxyl functionalities. tcichemicals.com In the context of norethindrone, the protection of the 17-hydroxyl group as a silyl ether allows for selective reactions at other sites, such as the C3-ketone or the C4-C5 double bond. The TMS group is stable under a variety of non-acidic and non-fluoride-containing reaction conditions, providing a robust shield for the hydroxyl group. tcichemicals.com

Subsequent Functionalization of the Norethindrone Skeleton via the Silylated Intermediate

With the 17-hydroxyl group protected, the norethindrone skeleton becomes amenable to a range of functionalization reactions. For instance, the C3-ketone can be selectively reduced or reacted with organometallic reagents. The double bond in the A-ring can undergo various transformations, such as epoxidation or dihydroxylation. For example, the synthesis of oxidative transformation products of norethindrone acetate, such as the introduction of hydroxyl or keto groups at the C6 position, highlights the types of modifications that can be envisioned on the steroid's A and B rings. researchgate.net The synthesis of related steroid derivatives, such as norelgestromin, often involves multiple steps including oximation at the C3 position and modifications at C17, underscoring the importance of protecting group strategies in complex steroid synthesis. google.comgoogle.com After the desired modifications have been made, the trimethylsilyl protecting group can be readily removed under mild acidic conditions or by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the 17-hydroxyl group. fiveable.me

Deprotection Chemistry of the Trimethylsilyl Ether

Acid-Catalyzed Desilylation Mechanisms and Conditions

The deprotection of trimethylsilyl ethers under acidic conditions is a common and effective method. gelest.com The general lability of silyl ethers in acidic media follows the order: TMS > TES > TBDMS > TIPS > TBDPS, making the TMS group particularly susceptible to acid-catalyzed cleavage. nih.gov

The mechanism for the acid-catalyzed desilylation of a tertiary alcohol silyl ether like this compound is initiated by the protonation of the ether oxygen atom. This protonation increases the electrophilicity of the silicon atom and makes the silyloxy group a better leaving group. Subsequently, a nucleophile, which can be water, an alcohol, or the conjugate base of the acid used, attacks the silicon atom. This process can proceed through a pentavalent intermediate. stackexchange.com The reaction concludes with the cleavage of the silicon-oxygen bond, yielding the parent alcohol (Norethindrone) and a silyl byproduct, such as trimethylsilanol, which may further react. Steric hindrance around the silicon atom and the ether oxygen can influence the rate of this reaction. stackexchange.com

A variety of acidic reagents can be employed for this transformation, ranging from strong mineral acids to milder protic and Lewis acids. The conditions can be tailored to be compatible with other functional groups in the molecule. For instance, very mild conditions, such as catalytic amounts of acid in an alcoholic solvent, are often sufficient to cleave TMS ethers. gelest.compsu.edu

Table 1: Common Reagents and Conditions for Acid-Catalyzed Desilylation of TMS Ethers

| Reagent | Typical Conditions | Notes |

| Hydrochloric Acid (HCl) | Dilute HCl in an organic solvent like THF or methanol (B129727). gelest.com | A strong and effective acid, but may not be suitable for highly acid-sensitive substrates. |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in an alcohol or aqueous THF. | Similar to HCl in strength and effectiveness. |

| Acetic Acid (CH₃COOH) | Often used in a mixture with THF and water. | A milder option, useful when more sensitive functional groups are present. |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amounts in methanol or dichloromethane (B109758) at 0 °C to room temperature. gelest.com | A versatile and commonly used solid acid catalyst. |

| Camphor-10-sulfonic Acid (CSA) | Used in alcoholic solvents. | A chiral acid catalyst, though its chirality is not relevant for this deprotection. |

| Fluorosilicic Acid (H₂SiF₆) | Used for selective deprotection of various silyl ethers. acs.org | Can offer high selectivity depending on the substrate. |

This table presents general conditions for TMS ether deprotection; specific conditions for this compound would require empirical optimization.

Fluoride-Mediated Desilylation Reactions and Selectivity

Fluoride ions are highly effective and widely used reagents for the cleavage of silicon-oxygen bonds due to the exceptionally high strength of the resulting silicon-fluorine bond (Si-F bond energy is ~135 kcal/mol). libretexts.org This method is often preferred for its mildness and high selectivity for silyl ethers over other protecting groups. nih.govresearchgate.net

The mechanism of fluoride-mediated desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl group. vaia.com This attack forms a stable, hypervalent pentacoordinate silicon intermediate (a fluorosiliconate). nih.gov The reaction then proceeds to break the Si-O bond, releasing the alkoxide (the deprotected norethindrone anion in this case), which is subsequently protonated by a proton source in the reaction mixture (often the solvent or during aqueous workup) to give the free hydroxyl group. youtube.com The other product is fluorotrimethylsilane.

The most common source of fluoride for this purpose is tetrabutylammonium fluoride (TBAF), which is soluble in organic solvents like tetrahydrofuran (B95107) (THF). researchgate.net Other fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used with a phase-transfer catalyst like 18-crown-6, or in polar, protic solvents. sciendo.comgalchimia.com HF-pyridine complex is another common reagent that can offer selectivity, particularly with more sterically hindered silyl ethers. researchgate.net The selectivity of fluoride-mediated desilylation is a key advantage; silyl ethers can be cleaved in the presence of many other functional groups that might be sensitive to acidic or basic conditions. researchgate.net

Table 2: Common Reagents and Conditions for Fluoride-Mediated Desilylation of TMS Ethers

| Reagent | Abbreviation | Typical Conditions | Notes |

| Tetrabutylammonium Fluoride | TBAF | 1M solution in THF, room temperature. gelest.comresearchgate.net | The most common and versatile reagent; commercially available as a solution in THF, often containing a small amount of water. |

| Hydrogen Fluoride-Pyridine | HF•Py | THF or acetonitrile, 0 °C to room temperature. | Often used for selective deprotection of different silyl ethers. researchgate.net |

| Potassium Fluoride | KF | Methanol or acetonitrile, sometimes with a phase-transfer catalyst (e.g., 18-crown-6). sciendo.com | An inexpensive but less soluble fluoride source. |

| Cesium Fluoride | CsF | Methanol or acetonitrile, room temperature. galchimia.com | More reactive than KF due to higher solubility and the "naked" fluoride effect. |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate | TAS-F | Anhydrous THF or DMF. | An anhydrous source of fluoride, useful for substrates sensitive to water or hydroxide (B78521) ions. nih.gov |

This table presents general conditions for TMS ether deprotection; specific conditions for this compound would require empirical optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。